molecular formula C9H13F3O3 B080033 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester CAS No. 10556-91-9

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester

Cat. No.: B080033
CAS No.: 10556-91-9
M. Wt: 226.19 g/mol
InChI Key: GKTRFIBYCDBMGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves several steps. One common method is the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecule being studied .

Comparison with Similar Compounds

4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorinated groups and ester functionality, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(2,2,2-trifluoroacetyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c1-3-5-6(8(14)15-4-2)7(13)9(10,11)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTRFIBYCDBMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558295
Record name Ethyl 2-(trifluoroacetyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10556-91-9
Record name Ethyl 2-(trifluoroacetyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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